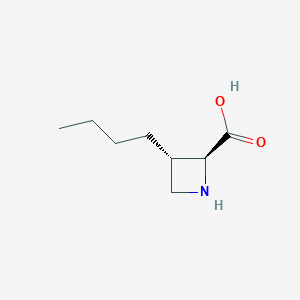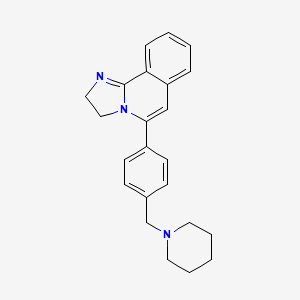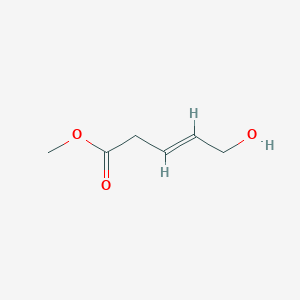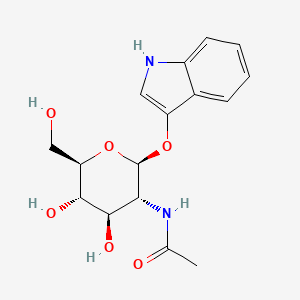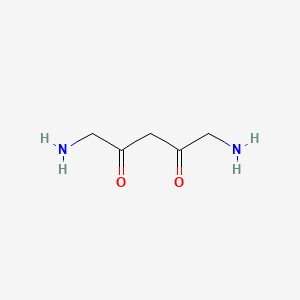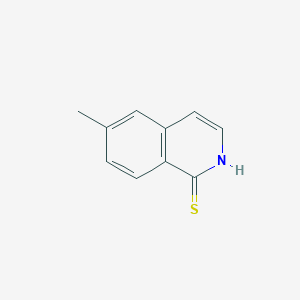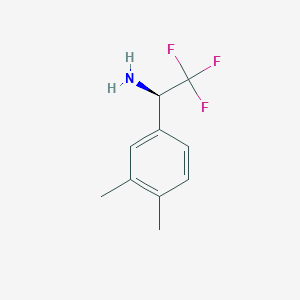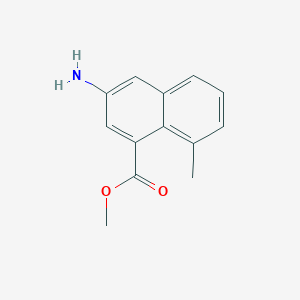
2,8-Dimethylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenols It features a naphthalene ring substituted with two methyl groups at the 2nd and 8th positions and a hydroxyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylnaphthalen-1-ol typically involves the alkylation of naphthalene derivatives followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents like sodium hydroxide or other hydroxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2,8-Dimethylnaphthalen-1-one.
Reduction: 2,8-Dimethylnaphthalene.
Substitution: Halogenated derivatives like 2,8-dimethyl-1-bromonaphthalene.
Aplicaciones Científicas De Investigación
2,8-Dimethylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethylnaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The hydroxyl group allows for potential interactions with enzymes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Naphthalen-1-ol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2-Methylnaphthalen-1-ol: Contains only one methyl group, leading to variations in its chemical behavior.
8-Methylnaphthalen-1-ol: Similar to 2,8-Dimethylnaphthalen-1-ol but with only one methyl group.
Uniqueness: this compound is unique due to the presence of two methyl groups, which influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2,8-dimethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-8-4-3-5-10-7-6-9(2)12(13)11(8)10/h3-7,13H,1-2H3 |
Clave InChI |
XMXKYYHQBVPDEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC(=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


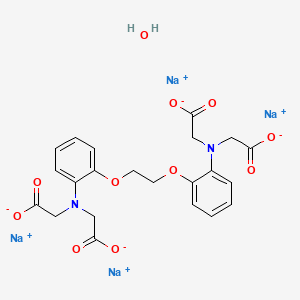


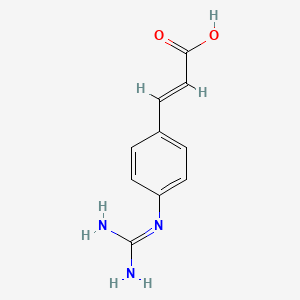
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
